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Compound of Interest

Compound Name: 2-Methylhexane

Cat. No.: B165397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylhexane (C-Hze), a branched-chain alkane. The following sections detail the
interpretation of its mass spectrum, infrared (IR) spectrum, and both proton (*H) and carbon-13
(*3C) nuclear magnetic resonance (NMR) spectra. This guide is intended to serve as a valuable
resource for the identification and characterization of this compound in various research and
development settings.

Mass Spectrometry

Mass spectrometry of 2-methylhexane involves the ionization of the molecule and the
subsequent fragmentation into characteristic charged particles. The resulting mass spectrum
displays the relative abundance of these fragments, providing a molecular fingerprint.

Table 1: Mass Spectrometry Data for 2-Methylhexane
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Mass-to-Charge Ratio

(miz) Relative Abundance (%) Proposed Fragment lon
miz

100 Present (Molecular lon) [C7H16]*

85 High [CeHas]*

71 High [CsHa1]*

57 High [CaHo]*

43 100 (Base Peak) [CsH7]+

Data sourced from NIST Mass Spectrometry Data Center and other chemical databases.[1][2]

The fragmentation pattern is typical for a branched alkane, with cleavage preferentially
occurring at the branch point to form more stable secondary carbocations.[3][4] The base peak
at m/z 43 corresponds to the stable isopropyl cation.[3]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A small sample of 2-methylhexane is introduced into the mass spectrometer, typically after
separation by gas chromatography (GC-MS).[5][6] In the ion source, the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an
electron and the formation of a molecular ion ([M]*).[5][7] This high-energy ionization process
induces fragmentation of the molecular ion. The resulting positively charged fragments are then
accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio
(m/z).[5][7] A detector then records the relative abundance of each fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2-methylhexane reveals information about the types of chemical
bonds present in the molecule by measuring the absorption of infrared radiation at specific
wavenumbers.

Table 2: Infrared (IR) Spectroscopy Data for 2-Methylhexane
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Wavenumber (cm~—?) Vibration Type Functional Group
2975 - 2845 C-H Stretching -CHs, -CHz-, -CH
1480 - 1440 C-H Bending (Scissoring) -CHz-

1470 - 1435 C-H Bending (Asymmetric) -CHs

1385 - 1370 C-H Bending (Symmetric) -CHs

~1340 C-H Bending -CH-

~725 C-H Rocking -(CH2)n- (n=4)

Data is characteristic for alkanes and specifically interpreted for 2-methylhexane.[8][9][10][11]

The IR spectrum of 2-methylhexane is characterized by strong absorptions in the 3000-2850
cm~1 region due to C-H stretching vibrations.[8][9] The various bending vibrations for methyl,
methylene, and methine groups appear in the fingerprint region (below 1500 cm~1).[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

A small amount of liquid 2-methylhexane is placed directly onto the surface of an ATR crystal
(e.g., ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it
reflects off the internal surface in contact with the sample. At each reflection, the beam
penetrates a short distance into the sample, and absorption occurs at specific wavelengths
corresponding to the vibrational frequencies of the molecule's bonds. The detector measures
the attenuated infrared beam, and a Fourier transform is used to generate the infrared
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

BC-NMR Spectroscopy
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The 13C-NMR spectrum of 2-methylhexane shows six distinct signals, corresponding to the six
chemically non-equivalent carbon atoms in the molecule.[12]

Table 3: 13C-NMR Chemical Shift Data for 2-Methylhexane

Carbon Atom Chemical Shift (8) in ppm
C1 14.18
Cc2 28.15
C3 38.96
C4 23.14
C5 29.88
C6 22.71
C7 (methyl on C2) 22.71

Note: The two methyl groups attached to C2 are chemically equivalent and thus produce a
single signal.[12] Solvent: CDCls, Frequency: 25.16 MHz.[13]

'H-NMR Spectroscopy

The *H-NMR spectrum of 2-methylhexane is more complex due to spin-spin coupling between
neighboring protons. The spectrum shows overlapping signals, but at high resolution, six
distinct proton environments can be identified.[14]

Table 4: 1H-NMR Chemical Shift Data for 2-Methylhexane
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. Approximate Chemical Lo
Proton Environment . . Multiplicity
Shift (8) in ppm

-CHs (C1) 0.90 Triplet

-CH- (C2) 1.53 Multiplet
-CHz- (C3) 1.22 Multiplet
-CH2- (C4) 1.34 Multiplet
-CH:z- (C5) 1.20 Multiplet
-CHs (C6) 0.90 Triplet

-CHs (on C2) 0.83 Doublet

Solvent: CDCls, Frequency: 90 MHz.[13][14]

The chemical shifts and splitting patterns are consistent with the structure of 2-methylhexane,
following the n+1 rule for spin-spin coupling.[14]

Experimental Protocol: NMR Spectroscopy

A sample of 2-methylhexane (typically 5-25 mg for *H-NMR, and a more concentrated solution
for 3C-NMR) is dissolved in a deuterated solvent (e.g., CDCIs) in a clean NMR tube.[15] The
deuterated solvent is used to avoid large solvent signals in the *H-NMR spectrum and to
provide a lock signal for the spectrometer.[12][14] A small amount of a reference standard,
such as tetramethylsilane (TMS), is often added, which is defined as having a chemical shift of
0.0 ppm.[12][14] The sample tube is placed in the NMR spectrometer, which subjects the
sample to a strong magnetic field and radiofrequency pulses. The resulting signals (free
induction decay or FID) are detected, and a Fourier transform is applied to generate the NMR
spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data
to identify an unknown compound, using 2-methylhexane as an example.
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Workflow for Spectroscopic Identification of 2-Methylhexane
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Spectroscopic Data Interpretation Workflow

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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